molecular formula C24H26N2O3S B611326 N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide CAS No. 2244678-29-1

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Cat. No. B611326
M. Wt: 422.543
InChI Key: VNCIWNGCMAKKEO-UHFFFAOYSA-N
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Description

“N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide”, also known as TH-257, is a potent, type III allosteric LIM-kinase (LIMK1 & LIMK2) inhibitor . It targets LIMK1/2 DFG-out conformation in a non-ATP-competitive manner and exhibits no significant off-target activity . The empirical formula is C24H26N2O3S and the molecular weight is 422.54 .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” is represented by the SMILES string: O=C(C1=CC=C(C=C1)S(NC2=CC=CC=C2)(=O)=O)N(CC3=CC=CC=C3)CCCC .


Physical And Chemical Properties Analysis

“N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” is a white to beige powder . It is soluble in DMSO at 2 mg/mL and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide and its derivatives have been synthesized and characterized in various studies. For example, Lahtinen et al. (2014) synthesized sulfanilamide derivatives, including compounds related to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, and analyzed their thermal properties and antimicrobial activities using methods like IR, NMR, and UV-Vis spectra (Lahtinen et al., 2014).

Biological Evaluation

Several studies have investigated the biological activities of benzamide derivatives. For instance, a study by Yamali et al. (2021) evaluated N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives for their inhibitory effects on the acetylcholinesterase enzyme, which is relevant in Alzheimer's disease research (Yamali et al., 2021).

Chemosensor Applications

In chemosensor development, Ravichandiran et al. (2019) designed a fluorescence chemosensor using a benzamide derivative for selective detection of Ba2+ ions in living cells, demonstrating the potential of these compounds in sensing applications (Ravichandiran et al., 2019).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by benzamide derivatives has been a significant area of research. For example, Supuran et al. (2013) assessed the inhibition potency of aromatic sulfonamide compounds, including those structurally related to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, against various carbonic anhydrase isoenzymes (Supuran et al., 2013).

Antimicrobial Studies

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide derivatives have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized benzamide derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure and properties of benzamide derivatives have been extensively studied. For instance, Remko et al. (2010) analyzed the crystal and molecular structure of aromatic sulfonamides and their hydrochloride salts, including those related to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide (Remko et al., 2010).

Safety And Hazards

The safety information for “N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” indicates that it is a combustible solid . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIWNGCMAKKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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